N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea
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Overview
Description
N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea is a complex organic compound with a molecular formula of C31H32N4O2S This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as sulfonyl and urea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dimethylaniline with phosgene to form a carbamoyl chloride intermediate. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to form the sulfonylurea compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-{[(3,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(3,4-dimethylphenyl)urea
- N-{4-[(4-{[(2,6-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,6-dimethylphenyl)urea
Uniqueness
N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N’-(2,4-dimethylphenyl)urea is unique due to its specific arrangement of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1262-25-5 |
---|---|
Molecular Formula |
C30H30N4O4S |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[4-[4-[(2,4-dimethylphenyl)carbamoylamino]phenyl]sulfonylphenyl]urea |
InChI |
InChI=1S/C30H30N4O4S/c1-19-5-15-27(21(3)17-19)33-29(35)31-23-7-11-25(12-8-23)39(37,38)26-13-9-24(10-14-26)32-30(36)34-28-16-6-20(2)18-22(28)4/h5-18H,1-4H3,(H2,31,33,35)(H2,32,34,36) |
InChI Key |
YMGRAXWYCNRIRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)C)C)C |
Origin of Product |
United States |
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